Microbond - 71805-07-7

Microbond

Catalog Number: EVT-1541983
CAS Number: 71805-07-7
Molecular Formula: Au87Pd5Pt6
Molecular Weight: 18838.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Microbond testing was initially developed by researchers to overcome limitations associated with traditional methods of assessing fiber-matrix adhesion. It is classified under mechanical testing methods for composites, specifically focusing on the interface between fibers and matrices. The microbond test can be applied to various fiber types, including glass fibers, carbon fibers, and natural fibers, with different matrix materials such as epoxy and polyamide.

Synthesis Analysis

Methods and Technical Details

The synthesis of microbond samples typically involves a few key steps:

  1. Preparation of Fiber Samples: Single fibers are cleaned and prepared for testing.
  2. Resin Application: A droplet of resin is applied to the fiber surface. This is often done using a micro-dispensing technique to ensure precision.
  3. Curing: The resin is cured to form a solid bond around the fiber.
  4. Testing: The interfacial shear strength is measured by applying a shearing force to pull the fiber out of the resin droplet.

Recent advancements have introduced improved methods for droplet formation and curing processes. For instance, researchers have developed cylindrical droplet shapes that yield higher shear strength measurements and reduced data variability compared to traditional ellipsoidal droplets .

Molecular Structure Analysis

Structure and Data

The molecular structure involved in microbond testing primarily concerns the chemical composition of the resins used in conjunction with the fibers. Commonly used resins include epoxy resins, which are known for their excellent adhesive properties and mechanical strength. The molecular structure of epoxy consists of epoxide groups that react with hardeners to form a three-dimensional polymer network upon curing.

Key data points include:

  • Molecular Weight: Varies based on resin formulation.
  • Curing Temperature: Typically ranges from 60°C to 180°C depending on the specific epoxy system used.
  • Viscosity: Affects droplet formation; lower viscosity allows for better control during application.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in microbond testing is the curing process of epoxy resins. This involves:

  1. Epoxide Ring Opening: The epoxide groups react with amine hardeners, leading to ring opening.
  2. Cross-Linking: As the reaction progresses, cross-linking occurs, forming a solid polymer network.

The reaction can be represented as follows:

Epoxide+AmineCross linked Polymer\text{Epoxide}+\text{Amine}\rightarrow \text{Cross linked Polymer}

This process significantly enhances the mechanical properties of the resulting material, making it suitable for high-performance applications.

Mechanism of Action

Process and Data

The mechanism of action in microbond testing revolves around understanding how effectively the resin adheres to the fiber surface. Key factors influencing this mechanism include:

  • Surface Energy: Higher surface energy fibers tend to bond better with resins.
  • Chemical Compatibility: The chemical structure of both fiber and resin plays a crucial role in adhesion.
  • Curing Conditions: Temperature and time affect the degree of cross-linking achieved during curing.

Data collected during microbond tests typically include load-displacement curves that illustrate how much force is required to pull the fiber from the resin droplet, allowing for quantification of interfacial shear strength.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Varies based on fiber type; carbon fibers typically have lower density compared to glass fibers.
  • Tensile Strength: Carbon fibers exhibit significantly higher tensile strength than glass or natural fibers.

Chemical Properties

  • Chemical Resistance: Epoxy resins are generally resistant to many chemicals but can degrade under extreme conditions (e.g., high temperatures or aggressive solvents).
  • Thermal Stability: Epoxy systems can withstand temperatures up to 200°C depending on formulation.

Relevant analyses often include scanning electron microscopy (SEM) imaging to observe fiber-resin interfaces post-testing .

Applications

Microbond testing has numerous scientific applications, including:

  • Composite Material Development: Used extensively in developing new composite materials with enhanced performance characteristics.
  • Quality Control: Assists manufacturers in ensuring consistent quality in fiber-reinforced composites.
  • Research: Provides insights into fundamental adhesion mechanisms at the microscopic level, aiding in material innovation.
Introduction to Microbond Testing

Definition and Scope of Microbond Testing in Material Science

Core Principle and Methodology

The microbond test centers on pulling a single fiber axially from a microdroplet of cured matrix material using controlled displacement. During testing, a microvise or parallel blades engage the droplet while the fiber is tensioned (Figure 1). The peak debonding force (F) is recorded, and IFSS (τ) is calculated as:

τ = \frac{F}{\pi d l_e}  

where d = fiber diameter and l_e = embedded fiber length within the droplet [1] [6]. Valid tests require droplet geometry ensuring fiber pullout precedes fiber fracture, typically constraining l_e below 200 μm [9].

Applications Across Material Systems

  • Dental Composites: Evaluates resin cement adhesion to fiber posts, with Variolink II (61.35% monomer conversion) exhibiting 40% lower IFSS than RelyX ARC (85.81% conversion) [1].
  • Carbon Fiber Reinforced Polymers (CFRPs): Quantifies interfacial enhancement via surface treatments (e.g., graphene oxide grafting increases IFSS by 75% [4]).
  • Self-Reinforced Composites (SRCs): Measures adhesion in polypropylene/polyethylene systems where matrix/fiber chemistry is identical but melting points differ [8].
  • Natural Fiber Composites: Assesses interphase modification via alkalization or coupling agents [7].

Comparative Advantages Over Alternative Methods

Table 1: Microbond vs. Alternative Interfacial Characterization Methods

Test MethodMeasured PropertyKey LimitationsMicrobond Advantages
Push-Out TestInterfacial Shear StrengthComplex specimen preparation; stress heterogeneitySimpler geometry; minimal specimen processing [1]
Single-Fiber FragmentationCritical fragment lengthLimited to ductile matrices; extensive fiber breaksDirect force measurement; wider matrix compatibility [6]
Macro-Shear TestApparent shear strengthNon-uniform stress; cohesive failure dominanceTrue interfacial failure; nanoscale resolution [2]

Historical Development and Evolution of Microbond Methodologies

Foundational Innovations (1970s–1990s)

The microbond test emerged from early micromechanical approaches for interface characterization:

  • 1975: Capiati and Porter’s single-polymer composites pioneered interfacial studies using pullout methods [8].
  • 1985: Miller et al. formalized the "bead pull-off" technique, later termed microbond testing, enabling direct droplet engagement [6].
  • 1994: The advent of microtensile bond strength (μTBS) testing addressed area-dependency artifacts in macroscale tests, laying groundwork for microbond standardization [2].

Technical Refinements (2000s–Present)

  • Automation & Precision: Computer-controlled actuators and high-sensitivity load cells (<0.001 N resolution) replaced manual setups, improving reproducibility [9].
  • In-Situ Characterization: Integration of Fiber Bragg Grating (FBG) sensors enabled real-time strain mapping during debonding (Figure 2) [5].
  • 3D Modeling: Finite element analysis (FEA) revealed stress concentration at droplet menisci, prompting droplet geometry standardization [3] [5].
  • High-Throughput Systems: Automated blade positioning and image-based droplet measurement accelerated testing by 300% [9].

Device Evolution

Table 2: Generational Advancements in Microbond Testing Devices

GenerationKey UpgradesImpact on TestingRepresentative Study
Generation IBasic microvise; optical microscopyEnabled initial IFSS validation [1] [6]
Generation IIServo motors; 3D blade control; FBG sensorsReduced scatter (<5%); captured dynamic debonding [5] [9]
Commercial (Toei)Integrated heating/cooling; −20–300°C rangeFacilitated thermoplastic testing [9]

Significance of Interfacial Characterization in Composite Materials

Interfacial Adhesion as a Performance Determinant

The interface governs stress transfer efficiency from matrix to fiber. Optimal adhesion maximizes:

  • Flexural Strength: Strong interfaces prevent fiber slippage under bending loads. Composites with IFSS >40 MPa exhibit 25% higher flexural modulus [7].
  • Fatigue Resistance: Chemical bonding (e.g., covalent bonds via silane coupling agents) reduces cyclic debonding [4].
  • Environmental Stability: Hydrolytically stable interfaces (e.g., from nanolayered 10-MDP) suppress moisture ingress [2] [10].

Failure Mechanism Diagnosis

Microbond testing correlates IFSS with fracture morphology:

  • Low IFSS (<20 MPa): Clean fiber pullout with minimal matrix residue (indicating weak adhesion) [10].
  • Intermediate IFSS (20–50 MPa): Mixed adhesive/cohesive failure with matrix fibrillation [7].
  • High IFSS (>50 MPa): Fiber fracture dominates, implying interfacial strength rivals fiber tensile strength [6].

Table 3: Interfacial Failure Modes in Composites

Failure ModeMicrobond SignatureMicroscopic Evidence
Adhesive FailureSmooth force-displacement curveDebonded fiber surface (SEM) [10]
Mixed-Mode FailureStick-slip force oscillationsPartial matrix residue (AFM) [10]
Fiber FractureAbrupt load drop at fiber breakFiber fragmentation (TEM) [4]

Guiding Material Design

  • Surface Engineering: Microbond data validated plasma treatment efficacy, showing 60% IFSS increase in CFRPs via oxygen functionalization [9].
  • Nanoscale Modifiers: Graphene oxide coatings raised IFSS from 32.1 to 58.7 MPa in epoxy/CF systems [4].
  • Thermoplastic Compatibility: Polypropylene SRPCs achieved IFSS >30 MPa via optimized thermal processing [8].

Properties

CAS Number

71805-07-7

Product Name

Microbond

IUPAC Name

gold;palladium;platinum

Molecular Formula

Au87Pd5Pt6

Molecular Weight

18838.7 g/mol

InChI

InChI=1S/87Au.5Pd.6Pt

InChI Key

XEOCKQIQXJNTER-UHFFFAOYSA-N

SMILES

[Pd].[Pd].[Pd].[Pd].[Pd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

Synonyms

Microbond

Canonical SMILES

[Pd].[Pd].[Pd].[Pd].[Pd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

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